

Characterization of 2-(1H-pyrazol-1-yl)ethanol using NMR and IR spectroscopy.

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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)ethanol

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An In-Depth Technical Guide

Comprehensive Spectroscopic Characterization of 2-(1H-pyrazol-1-yl)ethanol

A Senior Application Scientist's Guide to Structural Elucidation using NMR and IR Spectroscopy

Executive Summary

This technical guide provides a detailed walkthrough for the structural characterization of **2-(1H-pyrazol-1-yl)ethanol**, a heterocyclic compound of interest in medicinal chemistry and materials science.^{[1][2]} As a molecule incorporating both a pyrazole ring and a primary alcohol, its unambiguous identification is crucial for research and development. This document outlines the synergistic application of Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) to achieve full structural verification. We delve into the causality behind experimental choices, provide detailed protocols, and interpret the resulting spectral data to build a cohesive and self-validating analytical picture of the target molecule.

Introduction: The Analytical Imperative

Pyrazole derivatives form a cornerstone of modern drug development, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^[2]

The compound **2-(1H-pyrazol-1-yl)ethanol** serves as a valuable synthon, incorporating a reactive hydroxyl group for further functionalization while retaining the core pyrazole scaffold. Accurate and comprehensive characterization is paramount to confirm its identity, purity, and structural integrity before its use in downstream applications.

Spectroscopic techniques offer a non-destructive and highly informative means of molecular analysis.^{[1][3]} This guide will demonstrate how IR spectroscopy provides a rapid fingerprint of the molecule's functional groups, while ¹H and ¹³C NMR spectroscopy work in concert to map the complete carbon-hydrogen framework, confirming atom connectivity and the specific isomeric form.

Molecular Structure and Spectroscopic Principles

The foundational step in any spectroscopic analysis is understanding the target structure. **2-(1H-pyrazol-1-yl)ethanol** consists of an ethanol substituent attached to the N1 position of a pyrazole ring.

Caption: Molecular structure of **2-(1H-pyrazol-1-yl)ethanol** with atom numbering for NMR assignment.

- Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending.^[4] Specific bonds and functional groups vibrate at characteristic frequencies, allowing for their identification.^[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR exploits the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "chemical shift" is highly sensitive to the local electronic environment, providing detailed information about the structure and connectivity of atoms.^[5]

Experimental Protocols & Methodologies

The trustworthiness of spectral data is directly linked to the rigor of the experimental procedure. The following protocols represent a validated approach for obtaining high-quality data.

Sample Preparation

- NMR Sample: Weigh 5-10 mg of the **2-(1H-pyrazol-1-yl)ethanol** sample. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]
- IR Sample (Neat Liquid): If the sample is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.
- IR Sample (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

Data Acquisition Workflow

Caption: Standard workflow for spectroscopic characterization.

- IR Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then scanned, typically over a range of 4000-600 cm⁻¹, and the background is automatically subtracted.
- NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is employed.[6]
 - ¹H NMR: Acquire the spectrum with a spectral width of ~15 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.[6]
 - ¹³C NMR: Acquire the spectrum with a spectral width of ~220 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[6]

Data Interpretation and Analysis

This section synthesizes the expected spectral data based on established principles and correlates it with the known structure of **2-(1H-pyrazol-1-yl)ethanol**.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

The IR spectrum provides immediate confirmation of the key functional groups. The most characteristic absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
3500 - 3200 (broad, strong)	O-H stretch	Alcohol (-OH)	The broadness and intensity of this peak are definitive for the hydroxyl group and are caused by intermolecular hydrogen bonding. [4] [7] [8] [9]
3150 - 3100 (medium)	=C-H stretch	Pyrazole Ring	Aromatic sp ² C-H stretches typically appear at frequencies above 3000 cm ⁻¹ . [4]
2960 - 2850 (medium)	-C-H stretch	Ethyl Chain	Aliphatic sp ³ C-H stretches from the -CH ₂ - groups absorb just below 3000 cm ⁻¹ . [8]
~1550, ~1490	C=N, C=C stretch	Pyrazole Ring	These absorptions are characteristic of the pyrazole ring system's double bonds.
1260 - 1050 (strong)	C-O stretch	Primary Alcohol	This strong band confirms the presence of the carbon-oxygen single bond of the alcohol. [4] [9] [10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR provides an unambiguous map of the molecule's carbon-hydrogen framework.

The ^1H NMR spectrum resolves each unique proton in the molecule. The signals are analyzed based on chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern from adjacent protons).

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment & Rationale
H5	~7.5	Doublet (d)	1H	Pyrazole H-5: This proton is typically the most downfield of the ring protons due to its proximity to the two nitrogen atoms. It is split into a doublet by the adjacent H4 proton.[6]
H3	~7.4	Doublet (d)	1H	Pyrazole H-3: This proton is also in the aromatic region and is split into a doublet by the adjacent H4 proton.
H4	~6.2	Triplet (t)	1H	Pyrazole H-4: This proton is coupled to both H3 and H5, resulting in a triplet (or a doublet of doublets). It is typically the most upfield of the pyrazole protons.
Ca-H	~4.2	Triplet (t)	2H	$-\text{N-CH}_2-$: These protons are on the carbon (Ca)

directly attached to the pyrazole nitrogen. The electron-withdrawing nature of the aromatic ring shifts this signal significantly downfield. It is split into a triplet by the adjacent C β protons.

-CH $_2$ -OH: These protons are on the carbon (C β) attached to the hydroxyl group. They are split into a triplet by the adjacent C α protons.

-OH: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.^[11] It often appears as a broad singlet.

C β -H	-3.9	Triplet (t)	2H	
OH	Variable (e.g., ~2.5)	Broad Singlet (br s)	1H	

The proton-decoupled ^{13}C NMR spectrum shows a single peak for each unique carbon atom, providing a count of non-equivalent carbons and information about their chemical environment.

Label	Chemical Shift (δ , ppm)	Assignment & Rationale
C3	~139	Pyrazole C-3: This carbon is significantly deshielded due to its position between two nitrogen atoms in the aromatic ring system.[12]
C5	~129	Pyrazole C-5: Similar to C3, this carbon is in the aromatic region but may have a slightly different chemical shift due to the N-substituent.[12][13]
C4	~105	Pyrazole C-4: This carbon is typically the most shielded (upfield) of the pyrazole ring carbons.[14]
C β	~61	-CH ₂ -OH: The carbon atom directly bonded to the electronegative oxygen atom appears in this characteristic region for primary alcohols.
C α	~53	-N-CH ₂ -: The carbon atom bonded to the pyrazole nitrogen is also shifted downfield, but typically less so than the carbon bonded to oxygen.

Integrated Spectroscopic Analysis: A Unified Conclusion

By combining the data from all three spectroscopic methods, a definitive structural confirmation is achieved:

- IR confirms the presence of key functional groups: A hydroxyl group (broad O-H stretch at $\sim 3300\text{ cm}^{-1}$ and strong C-O stretch at $\sim 1100\text{ cm}^{-1}$) and an aromatic pyrazole ring (C-H and C=N/C=C stretches).
- ^1H NMR confirms the connectivity and isomerism: It establishes the 1-substituted pyrazole pattern with three distinct ring protons and confirms the presence of an ethyl group (-CH₂CH₂-) through the two triplet signals. The downfield shifts of these triplets confirm their attachment to the nitrogen and oxygen atoms, respectively.
- ^{13}C NMR confirms the carbon count and environment: It shows five distinct carbon signals, matching the five unique carbons in the structure (three for the pyrazole ring and two for the ethyl chain), with chemical shifts consistent with their assigned positions.

The collective data provides a self-validating system. The functional groups identified by IR are accounted for in the NMR spectra, and the carbon-hydrogen framework mapped by NMR is consistent with the functional groups seen in the IR. This integrated approach leaves no ambiguity as to the identity of the compound being **2-(1H-pyrazol-1-yl)ethanol**.

Conclusion

The structural elucidation of **2-(1H-pyrazol-1-yl)ethanol** is proficiently achieved through the synergistic use of IR and NMR spectroscopy. IR spectroscopy provides a rapid and reliable method for identifying the essential alcohol and pyrazole functional groups. ^1H and ^{13}C NMR spectroscopy deliver a detailed atomic-level map, confirming the precise arrangement and connectivity of the ethyl substituent at the N1 position of the pyrazole ring. The characteristic spectral data presented in this guide serve as an authoritative reference for researchers and scientists in verifying the synthesis and ensuring the quality of this important chemical building block.

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